5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a complex organic compound featuring a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the bromo and chloro substituents: Halogenation reactions using reagents like bromine or N-bromosuccinimide (NBS) and chlorine or N-chlorosuccinimide (NCS) are employed.
Attachment of the furan-2-carboxamide moiety: This step involves coupling reactions, such as amidation, using furan-2-carboxylic acid derivatives and appropriate coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group in the pyrido[1,2-a]pyrimidine core can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromo and chloro substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced pyrido[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide: shares structural similarities with other pyrido[1,2-a]pyrimidine derivatives, such as:
Uniqueness
The unique combination of the furan-2-carboxamide moiety with the pyrido[1,2-a]pyrimidine core, along with the specific halogen substituents, imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O3/c1-7-12(18-13(20)9-3-4-10(15)22-9)14(21)19-6-8(16)2-5-11(19)17-7/h2-6H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSKVOHYAHBYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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